molecular formula C20H17ClFN3O2S2 B2376881 N-(3-chloro-4-methylphenyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide CAS No. 941980-76-3

N-(3-chloro-4-methylphenyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2376881
CAS No.: 941980-76-3
M. Wt: 449.94
InChI Key: PQQNVRXXYYXQPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-methylphenyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C20H17ClFN3O2S2 and its molecular weight is 449.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(3-chloro-4-methylphenyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer and antimicrobial properties. This article synthesizes available research findings, case studies, and data tables that elucidate the biological activity of this compound.

Chemical Structure and Properties

The molecular formula of the compound is C20H19ClFN3O2SC_{20}H_{19}ClFN_3O_2S, with a molecular weight of approximately 437.9 g/mol. The compound features a thiazole moiety, which is known for its biological activity, particularly in anticancer and antimicrobial applications.

PropertyValue
Molecular FormulaC20H19ClFN3O2S
Molecular Weight437.9 g/mol
LogP4.7857
Polar Surface Area (PSA)58.07 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, a study on thiazole derivatives demonstrated that these compounds exhibited significant antiproliferative effects against various cancer cell lines, including liver (HepG2) and prostate (PC-3) cancer cells. The IC50 values for some derivatives were found to be as low as 1.61 µg/mL, indicating potent cytotoxicity .

Mechanism of Action:
The mechanism by which these compounds exert their effects often involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. For example, compounds targeting the VEGFR-2 and AKT pathways showed promising results in inducing apoptosis in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown notable antibacterial activity. Research indicates that derivatives containing thiazole rings possess significant antibacterial effects against various bacterial strains. The compound's structure allows it to interact effectively with bacterial cell membranes, leading to cell lysis and death .

Case Studies

  • Study on Thiazole Derivatives:
    • A series of thiazole-based compounds were synthesized and tested for their biological activities. The study revealed that modifications to the thiazole ring significantly influenced the cytotoxicity against cancer cells.
    • Findings: Compounds with electron-donating groups at specific positions on the phenyl ring enhanced cytotoxic activity.
  • Antibacterial Testing:
    • A comparative analysis was conducted on various thiazole derivatives against Gram-positive and Gram-negative bacteria.
    • Results: The compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFN3O2S2/c1-12-2-5-15(8-17(12)21)24-18(26)9-16-10-28-20(25-16)29-11-19(27)23-14-6-3-13(22)4-7-14/h2-8,10H,9,11H2,1H3,(H,23,27)(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQQNVRXXYYXQPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFN3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.